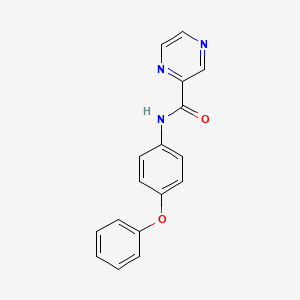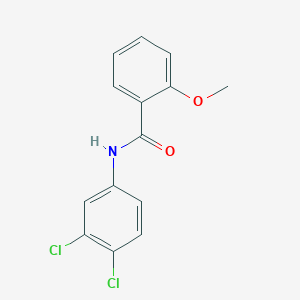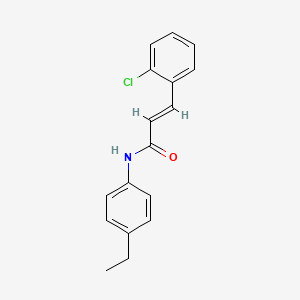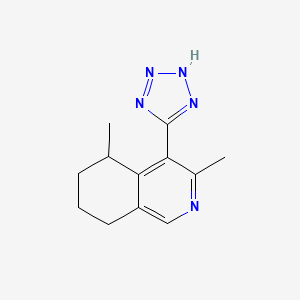
N-(4-phenoxyphenyl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-phenoxyphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazinecarboxamides It is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a phenoxyphenyl group
作用机制
Target of Action
N-(4-phenoxyphenyl)pyrazine-2-carboxamide, also known as Maybridge3_004771, is a derivative of pyrazinecarboxamide . It has been found to exhibit significant antimycobacterial activity . The primary targets of this compound are Mycobacterium strains, including Mycobacterium tuberculosis .
Mode of Action
It is known that the compound interacts with its targets, leading to inhibition of their growth . The compound’s antimycobacterial activity is thought to be related to its ability to disrupt membrane energetics and inhibit membrane transport function .
Biochemical Pathways
It is known that the compound’s antimycobacterial activity involves the disruption of mycobacterial cell wall synthesis . This disruption likely affects multiple downstream biochemical pathways, leading to the inhibition of mycobacterial growth.
Pharmacokinetics
It is known that the compound’s lipophilicity plays a key role in its cell transmembrane transport and other biological processes . The compound’s lipophilicity can influence its bioavailability, with more lipophilic compounds generally having better cell membrane permeability .
Result of Action
The primary result of this compound’s action is the inhibition of mycobacterial growth . This is achieved through the disruption of mycobacterial cell wall synthesis . The compound has been found to exhibit significant in vitro antimycobacterial activity against various Mycobacterium strains .
生化分析
Biochemical Properties
It’s hypothesized that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It’s speculated that it might influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s hypothesized that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving N-(4-phenoxyphenyl)pyrazine-2-carboxamide, including any enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, are not well-characterized yet .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with 4-phenoxyaniline. The reaction is facilitated by the use of coupling agents such as thionyl chloride or Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) in the presence of a base like triethylamine . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-(4-phenoxyphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or sodium ethoxide in an alcoholic solvent.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: It has shown promising activity against Mycobacterium tuberculosis, making it a potential candidate for antitubercular drugs.
Biology: The compound has been evaluated for its antifungal and antibacterial properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
- N-(4-methoxybenzyl)pyrazine-2-carboxamide
Uniqueness
N-(4-phenoxyphenyl)pyrazine-2-carboxamide stands out due to its unique phenoxyphenyl substitution, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to enhanced activity and selectivity compared to other similar compounds .
属性
IUPAC Name |
N-(4-phenoxyphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-17(16-12-18-10-11-19-16)20-13-6-8-15(9-7-13)22-14-4-2-1-3-5-14/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJZYIKIZMNGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-9-ylcarbonyl]benzoate hydrochloride](/img/structure/B5562234.png)
![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)

![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)
![3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)

![6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5562304.png)
![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)
![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)
![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)
![4-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B5562322.png)
![2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5562328.png)
